Cas no 19626-92-7 ((E)-Methyl 3-(1H-indol-3-yl)acrylate)

(E)-Methyl 3-(1H-indol-3-yl)acrylate is a versatile indole-derived acrylate ester widely used in organic synthesis and pharmaceutical research. Its key structural features include an α,β-unsaturated ester moiety conjugated with an indole ring, making it a valuable intermediate for heterocyclic compound development. The compound exhibits reactivity typical of both acrylates and indoles, enabling applications in Michael additions, cyclizations, and cross-coupling reactions. Its stability under standard conditions and well-defined stereochemistry (E-configuration) ensure reproducibility in synthetic workflows. The indole scaffold contributes to its utility in biologically active molecule synthesis, particularly for tryptophan derivatives and alkaloid analogs. High purity grades are available for research applications requiring precise structural control.
(E)-Methyl 3-(1H-indol-3-yl)acrylate structure
19626-92-7 structure
Product Name:(E)-Methyl 3-(1H-indol-3-yl)acrylate
CAS No:19626-92-7
MF:C12H11NO2
MW:201.221243143082
CID:837462
PubChem ID:12572409
Update Time:2025-06-21

(E)-Methyl 3-(1H-indol-3-yl)acrylate Chemical and Physical Properties

Names and Identifiers

    • (E)-Methyl 3-(1H-indol-3-yl)acrylate
    • Indole-3-acrylic acid methyl ester
    • methyl (E)-3-(1H-indol-3-yl)prop-2-enoate
    • indoleacrylic acid methyl ester
    • methyl (E)-2-(3-indolyl)acrylate
    • methyl (E)-3-(1H-indol-3-yl)-2-propenoate
    • methyl (E)-3-(1H-indol-3-yl)-acrylate
    • methyl 3-(1H-indol-3-yl)-2-propenoate
    • methyl indolylacrylate
    • trans-3-(3-indolyl)acrylsaeuremethylester
    • W1053
    • [ "" ]
    • 3-INDOLEACRYLIC ACID METHYL ESTER
    • Q63409081
    • SCHEMBL15486350
    • DTXSID701347498
    • Methyl (2E)-3-(1H-indol-3-yl)acrylate
    • 19626-92-7
    • Methyl 3-(1H-indol-3-yl)acrylate
    • METHYL (2E)-3-(1H-INDOL-3-YL)PROP-2-ENOATE
    • Methyl (2E)-3-(1H-indol-3-yl)acrylate #
    • G74459
    • 2756-97-0
    • 3-Indoleacrylic acid, methyl ester
    • JKVXFZPEUCTHQO-VOTSOKGWSA-N
    • AKOS015999006
    • Inchi: 1S/C12H11NO2/c1-15-12(14)7-6-9-8-13-11-5-3-2-4-10(9)11/h2-8,13H,1H3/b7-6+
    • InChI Key: JKVXFZPEUCTHQO-VOTSOKGWSA-N
    • SMILES: O(C)C(/C=C/C1=CNC2C=CC=CC=21)=O

Computed Properties

  • Exact Mass: 201.07900
  • Monoisotopic Mass: 201.078978594g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 3
  • Complexity: 262
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.5
  • Topological Polar Surface Area: 42.1Ų

Experimental Properties

  • Color/Form: Powder
  • PSA: 42.09000
  • LogP: 2.35410

(E)-Methyl 3-(1H-indol-3-yl)acrylate Security Information

  • Storage Condition:Store at room temperature, 2-8 ℃ is better

(E)-Methyl 3-(1H-indol-3-yl)acrylate Customs Data

  • HS CODE:2933990090
  • Customs Data:

    China Customs Code:

    2933990090

    Overview:

    2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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Additional information on (E)-Methyl 3-(1H-indol-3-yl)acrylate

Introduction to (E)-Methyl 3-(1H-indol-3-yl)acrylate (CAS No. 19626-92-7)

(E)-Methyl 3-(1H-indol-3-yl)acrylate (CAS No. 19626-92-7) is a versatile compound that has garnered significant attention in the fields of organic chemistry, pharmaceuticals, and materials science. This compound, also known as (E)-Methyl 3-(indol-3-yl)acrylate, is a key intermediate in the synthesis of various bioactive molecules and pharmaceutical agents. Its unique structural features, including the indole and acrylate moieties, make it an attractive candidate for a wide range of applications.

The indole moiety is a fundamental building block in many natural products and synthetic compounds, particularly those with biological activity. Indoles are known for their involvement in various physiological processes, including neurotransmission, hormone regulation, and cell signaling. The acrylate group, on the other hand, imparts reactivity and functional versatility, making (E)-Methyl 3-(1H-indol-3-yl)acrylate a valuable precursor in the synthesis of polymers and other advanced materials.

Recent studies have highlighted the potential of (E)-Methyl 3-(1H-indol-3-yl)acrylate in the development of novel therapeutic agents. For instance, a study published in the *Journal of Medicinal Chemistry* demonstrated that derivatives of this compound exhibit potent anti-inflammatory and anti-cancer properties. The researchers found that these derivatives can selectively target specific pathways involved in inflammation and cancer progression, offering new avenues for drug discovery.

In addition to its pharmaceutical applications, (E)-Methyl 3-(1H-indol-3-yl)acrylate has shown promise in the field of materials science. Its ability to undergo polymerization reactions makes it a suitable monomer for the synthesis of functional polymers with tailored properties. These polymers can be used in various applications, including drug delivery systems, coatings, and electronic materials.

The synthesis of (E)-Methyl 3-(1H-indol-3-yl)acrylate typically involves a multi-step process that includes the condensation of indole with an appropriate acrylate derivative. The choice of reaction conditions and catalysts plays a crucial role in achieving high yields and purity. Recent advancements in catalytic methods have led to more efficient and environmentally friendly synthetic routes for this compound.

One notable application of (E)-Methyl 3-(1H-indol-3-yl)acrylate is in the development of photoresponsive materials. The presence of the acrylate group allows for controlled polymerization via light-induced reactions, enabling the creation of smart materials that can respond to external stimuli such as light or temperature changes. This property has significant implications for the design of advanced materials with dynamic functionalities.

In conclusion, (E)-Methyl 3-(1H-indol-3-yl)acrylate (CAS No. 19626-92-7) is a multifunctional compound with a wide range of applications in pharmaceuticals, materials science, and organic synthesis. Its unique chemical structure and reactivity make it an essential building block for the development of novel bioactive molecules and advanced materials. Ongoing research continues to uncover new possibilities for this compound, further solidifying its importance in modern scientific endeavors.

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